molecular formula C19H18N2O4S B15010797 4(5H)-Thiazolone, 5-[(2,5-dimethoxyphenyl)methylene]-2-[(4-methoxyphenyl)amino]-

4(5H)-Thiazolone, 5-[(2,5-dimethoxyphenyl)methylene]-2-[(4-methoxyphenyl)amino]-

Cat. No.: B15010797
M. Wt: 370.4 g/mol
InChI Key: WEKCYBWKFKVNEX-GZTJUZNOSA-N
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Description

“4(5H)-Thiazolone, 5-[(2,5-dimethoxyphenyl)methylene]-2-[(4-methoxyphenyl)amino]-” is a synthetic organic compound belonging to the thiazolone family. Thiazolones are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, features a thiazolone core with substituted phenyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4(5H)-Thiazolone, 5-[(2,5-dimethoxyphenyl)methylene]-2-[(4-methoxyphenyl)amino]-” typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route may include:

    Starting Materials: 2,5-dimethoxybenzaldehyde, 4-methoxyaniline, and a thiazolone precursor.

    Reaction Conditions: The reaction may be carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, under reflux conditions.

    Purification: The product can be purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

“4(5H)-Thiazolone, 5-[(2,5-dimethoxyphenyl)methylene]-2-[(4-methoxyphenyl)amino]-” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of “4(5H)-Thiazolone, 5-[(2,5-dimethoxyphenyl)methylene]-2-[(4-methoxyphenyl)amino]-” involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: Cellular signaling pathways, metabolic pathways, or other biological processes affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    Thiazolones: Other compounds in the thiazolone family with different substituents.

    Phenyl-substituted Thiazolones: Compounds with similar phenyl substitutions but different functional groups.

Uniqueness

“4(5H)-Thiazolone, 5-[(2,5-dimethoxyphenyl)methylene]-2-[(4-methoxyphenyl)amino]-” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiazolones.

Properties

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18N2O4S/c1-23-14-6-4-13(5-7-14)20-19-21-18(22)17(26-19)11-12-10-15(24-2)8-9-16(12)25-3/h4-11H,1-3H3,(H,20,21,22)/b17-11+

InChI Key

WEKCYBWKFKVNEX-GZTJUZNOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=C(C=CC(=C3)OC)OC)/S2

Canonical SMILES

COC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=C(C=CC(=C3)OC)OC)S2

Origin of Product

United States

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